molecular formula C4H10SZn B12641158 Methyl(propylthio)zinc CAS No. 1072-00-0

Methyl(propylthio)zinc

Cat. No.: B12641158
CAS No.: 1072-00-0
M. Wt: 155.6 g/mol
InChI Key: BTUZLVMZZMYLMB-UHFFFAOYSA-M
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Description

Methyl(propylthio)zinc is an organozinc compound with potential applications in synthetic organic chemistry and materials science research. Organozinc reagents are widely recognized as key intermediates in cross-coupling reactions, such as Negishi coupling, for the selective formation of carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules and novel materials . The presence of both methyl and propylthio groups in its structure suggests potential for unique reactivity, particularly in transformations involving sulfur coordination . Zinc compounds, in a broader context, are of significant research interest due to zinc's essential biological role as a catalytic and structural element in numerous metalloenzymes . This relevance makes zinc-based complexes valuable for studies in bioinorganic chemistry, serving as structural models for understanding the active sites of metalloproteins . Researchers also explore the insulin-mimetic properties of zinc complexes, investigating their mechanism of action in cellular systems such as adipocytes . Intended Use: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or animal therapeutic purposes . The performance characteristics, safety, and efficacy for diagnostic or therapeutic use have not been established.

Properties

CAS No.

1072-00-0

Molecular Formula

C4H10SZn

Molecular Weight

155.6 g/mol

IUPAC Name

zinc;carbanide;propane-1-thiolate

InChI

InChI=1S/C3H8S.CH3.Zn/c1-2-3-4;;/h4H,2-3H2,1H3;1H3;/q;-1;+2/p-1

InChI Key

BTUZLVMZZMYLMB-UHFFFAOYSA-M

Canonical SMILES

[CH3-].CCC[S-].[Zn+2]

Origin of Product

United States

Synthetic Methodologies for Methyl Propylthio Zinc and Analogous Organozinc Thiolates

Direct Synthesis Approaches

Direct methods involve the formation of the carbon-zinc and sulfur-zinc bonds in a relatively straightforward manner from simple precursors.

Oxidative Addition of Zinc Metal into Alkyl Halides and Thiol Derivativesriekemetals.comnih.govwikipedia.orgtum.de

Oxidative addition represents a fundamental route for the formation of organozinc compounds. wikipedia.org This process involves the insertion of zinc metal into a carbon-halogen bond of an alkyl or aryl halide. wikipedia.orguni-muenchen.de For a compound like methyl(propylthio)zinc, this would conceptually involve the reaction of a methyl halide and a propylthiol derivative with a zinc source.

The general mechanism for the formation of organozinc halides via oxidative addition is a two-step process:

Oxidative Addition: Formation of surface-bound organozinc intermediates.

Solubilization: Dissolution of these intermediates into the solvent, often facilitated by additives. nih.gov

The reactivity of commercially available zinc dust is often insufficient for efficient oxidative addition. uni-muenchen.de Consequently, various activation methods are employed to enhance the reactivity of the zinc metal.

Rieke Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, typically ZnCl₂, with an alkali metal like lithium or potassium. nih.govwikipedia.org Rieke zinc can facilitate the synthesis of organozinc compounds from precursors that are unreactive with standard zinc dust. riekemetals.com The enhanced reactivity is attributed to the high surface area and the presence of soluble salts from its preparation, which can aid in the solubilization of organozinc intermediates. nih.govnih.gov

Zinc-Copper Couple: This is another activated form of zinc, originally used in the synthesis of the first organozinc compound, diethylzinc. wikipedia.org It is prepared by treating zinc dust with a copper salt solution.

Table 1: Comparison of Zinc Activation Methods
Activation MethodDescriptionAdvantages
Rieke Zinc Prepared by the reduction of a zinc salt with an alkali metal. nih.govwikipedia.orgHigh reactivity, enables synthesis from less reactive halides. riekemetals.com
Zinc-Copper Couple Zinc dust treated with a copper salt solution. wikipedia.orgHistorically significant, effective for certain preparations.
Chemical Activation Use of additives like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.orgConvenient one-pot activation.

The choice of solvent and reaction conditions plays a critical role in the synthesis of organozinc reagents. Polar aprotic solvents are generally preferred as they can influence both the oxidative addition and solubilization steps. nih.gov Tetrahydrofuran (THF) is a commonly used solvent for these reactions. riekemetals.com

Kinetic studies have revealed that polar aprotic solvents can accelerate the initial oxidative addition step, while certain salts, like LiCl, are crucial for the subsequent solubilization of the organozinc species from the metal surface. nih.gov Optimization of these conditions is essential for achieving high yields and minimizing side reactions. riekemetals.com

Functional Group Exchange Reactionsriekemetals.comwikipedia.org

Functional group exchange provides another direct pathway to organozinc thiolates. This can involve the reaction of a diorganozinc compound, such as dimethylzinc (B1204448), with a thiol. The reaction proceeds through the exchange of one of the organic groups on the zinc atom with the thiolate group.

For the synthesis of this compound, this would involve the reaction:

Zn(CH₃)₂ + HSCH₂CH₂CH₃ → CH₃ZnSCH₂CH₂CH₃ + CH₄

This method is advantageous as it allows for the direct introduction of the thiolate moiety onto a pre-formed organozinc species. Zinc acetylides can also be formed through a similar functional group exchange mechanism. wikipedia.org

Transmetalation Routes

Transmetalation involves the transfer of an organic group from a more electropositive metal to zinc. This is a widely used method for preparing organozinc compounds, especially those with functional groups that might not be compatible with direct synthesis methods. wikipedia.orgresearchgate.net

Ligand Exchange from Other Organometallic Reagents to Zincriekemetals.comwikipedia.orgriekemetals.comresearchgate.net

In this approach, a pre-formed organometallic reagent, such as an organolithium or Grignard reagent, is reacted with a zinc halide. The thermodynamic driving force for this reaction is the formation of a more stable organometallic species and a salt byproduct. libretexts.org

For instance, methyllithium (B1224462) could react with propylthiozinc chloride to form this compound:

CH₃Li + ClZnSCH₂CH₂CH₃ → CH₃ZnSCH₂CH₂CH₃ + LiCl

Alternatively, a diorganozinc compound can be prepared by reacting two equivalents of the organolithium or Grignard reagent with a zinc halide. uni-muenchen.de The resulting diorganozinc can then undergo a functional group exchange with a thiol as described previously. The key advantage of using organozinc reagents is their tolerance for a variety of functional groups, which increases selectivity in subsequent reactions. wikipedia.org

Table 2: Overview of Synthetic Methodologies
MethodologyGeneral ReactionKey Features
Oxidative Addition R-X + Zn → R-Zn-XRequires activated zinc; suitable for alkyl and aryl halides. wikipedia.org
Functional Group Exchange R₂Zn + R'-SH → R-Zn-SR' + RHDirect introduction of the thiolate group. wikipedia.org
Transmetalation R-M + X-Zn-SR' → R-Zn-SR' + M-X (M=Li, MgX)Utilizes pre-formed organometallic reagents; good functional group tolerance. wikipedia.orgresearchgate.net

Zinc-Copper Transmetalation Pathways and Intermediates

The formation of organozinc compounds through transmetalation is a cornerstone of organometallic chemistry, offering a route to highly functionalized and chemoselective reagents. wikipedia.org In the context of synthesizing mixed alkyl/thiolate zinc species like this compound, a zinc-copper transmetalation pathway represents a plausible, albeit less common, strategy compared to direct thiolation of an organozinc precursor.

This approach would theoretically involve the reaction of an organocopper species with a zinc-thiolate compound, or the reaction of an organozinc reagent with a copper thiolate. A proposed mechanism initiates with a transmetalation between zinc and copper. dokumen.pub For instance, a methylcopper(I) species could react with zinc(II) bis(propylthiolate), or propylthiocopper(I) could react with dimethylzinc. The resulting organocopper intermediate would then participate in the transfer of the organic group. dokumen.pub

The utility of copper in these pathways is linked to its ability to facilitate the formation of specific carbon-zinc bonds. While palladium-catalyzed cross-coupling reactions (like the Negishi coupling) are more extensively documented for organozinc reagents, similar catalytic processes involving copper(I) complexes can mediate numerous reactions. organicreactions.org The transmetalation step is a critical component of these catalytic cycles, enabling the transfer of the organic nucleophile from zinc to the transition metal catalyst.

Intermediates in such pathways are often transient and difficult to isolate. They may involve bimetallic species where both copper and zinc are bridged by ligands. The precise nature of the intermediate would depend on the specific reagents, stoichiometry, and reaction conditions employed.

Table 1: Key Aspects of Zn-Cu Transmetalation for Organozinc Thiolate Synthesis
FeatureDescriptionRelevance to this compound
Reactants Typically involves an organocopper(I) reagent and a zinc salt, or an organozinc reagent and a copper(I) salt.e.g., Methylcopper(I) + Zn(SPr)₂ or (Me)₂Zn + CuSPr
Mechanism Involves the exchange of organic/thiolate groups between the two metal centers.Formation of a transient Cu-Zn bimetallic intermediate is possible.
Driving Force Often driven by the relative electronegativities of the metals and the stability of the resulting organometallic species.The formation of the stable C-Zn and S-Zn bonds provides thermodynamic favorability.
Catalysis Copper(I) salts can be used in catalytic amounts to mediate reactions of organozinc reagents. organicreactions.orgA potential route for copper-catalyzed coupling reactions involving this compound.

Coordination Chemistry Approaches for Thiolate Ligand Introduction to Zinc Centers

The introduction of a thiolate ligand, such as propylthiolate, to a zinc center is governed by the principles of coordination chemistry. Zinc, as a d¹⁰ metal, typically favors a tetrahedral coordination geometry, although other coordination numbers are possible. nih.govrsc.org In the formation of this compound, a methylzinc cation ([MeZn]⁺) would coordinate with a propylthiolate anion ([SPr]⁻).

The zinc-thiolate bond is a significant area of study due to its prevalence in biological systems, such as zinc-finger proteins where zinc is often coordinated by cysteine residues. nih.govacs.org In synthetic models, the reaction of an organozinc precursor like dimethylzinc with propanethiol would lead to the elimination of methane (B114726) and the formation of the desired this compound.

The structure and reactivity of the resulting zinc thiolate complex are influenced by several factors:

Bonding: The Zn-S bond is highly covalent. organicreactions.org In tetrahedral zinc thiolate complexes, Zn-S bond lengths are typically in the range of 2.25 to 2.50 Å. acs.org For comparison, Zn-N bond lengths in related structures are often around 2.0 Å. rsc.orgacs.org

Ligand Environment: The other ligands attached to the zinc center influence the properties of the Zn-S bond. The presence of the methyl group in this compound completes the coordination sphere.

Reactivity: Metal coordination lowers the pKa of the corresponding thiol, increasing the concentration of the reactive thiolate at a given pH, which then acts as a nucleophile. acs.org The thiolate bound to zinc can still function as a nucleophile in subsequent reactions, such as alkylation. acs.orgnih.gov

Oxidation of zinc thiolates can lead to the formation of disulfide bridges, accompanied by a rearrangement of the zinc coordination sphere from five-coordinate to four-coordinate, for example. acs.org

Table 2: Typical Coordination Parameters for Zinc Thiolate Complexes
ParameterTypical Value / GeometryReference
Coordination Geometry Tetrahedral nih.govrsc.org
Zn-S (thiolate) Bond Length 2.25 - 2.50 Å acs.org
Zn-S (thiol) Bond Length ~0.3 - 0.4 Å longer than thiolate nih.gov
Zn-N Bond Length ~1.99 - 2.04 Å rsc.orgacs.org
S-S (disulfide) Bond Length ~2.05 Å acs.org

Development of Sustainable and Green Synthesis Protocols

Recent advancements in the synthesis of organozinc compounds have focused on developing more sustainable and environmentally friendly protocols. researchgate.net These "green chemistry" approaches are critical for improving the safety, efficiency, and scalability of producing reagents like this compound.

A key development is the shift from traditional batch processing to continuous flow synthesis. acs.orgresearchgate.net Flow chemistry offers significant advantages for handling sensitive organometallic reagents:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly reactive or pyrophoric compounds. acs.org

Improved Heat Transfer: Microreactors provide superior surface-area-to-volume ratios, allowing for precise temperature control and preventing thermal runaways.

Scalability: Production can be easily scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of scaling up large batch reactors. researchgate.netacs.org

Continuous flow processes have been successfully established for the scalable formation of various organozinc reagents with high yields (often 78-100%). acs.org These systems can use a packed bed of zinc metal, which can be activated to ensure complete conversion of the organic halide precursor in a single pass. acs.orgresearchgate.net

Other green aspects being incorporated into organozinc synthesis include:

Solvent Choice: Utilizing more environmentally benign solvents. researchgate.net

Metal Activation: Developing milder and more efficient methods for activating the zinc metal, which is often sluggish. This can involve using activating agents like 1,2-dibromoethane and trimethylsilyl chloride in the presence of lithium chloride, which helps solubilize the organozinc product from the metal surface. wikipedia.orgnih.gov

One-Pot Reactions: Designing reaction sequences where the in situ generated organozinc reagent is immediately used in a subsequent coupling step, reducing waste and purification steps. researchgate.netmdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Organozinc Reagents
FeatureBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of reactive materials.Inherently safer with small internal volumes. acs.org
Heat Management Difficult to control, risk of hotspots and runaways.Excellent heat exchange and precise temperature control.
Scalability Challenging; requires redesign of equipment.Straightforward by extending run time or numbering up. acs.org
Reaction Time Often longer reaction times.Significantly shorter residence times (seconds to minutes). acs.org
Reproducibility Can vary between batches.High consistency and reproducibility.
Yield Variable.Consistently high yields (78-100%) reported. acs.org

Based on a comprehensive search of available scientific literature, the specific experimental data required to fully characterize the chemical compound “this compound” across a range of advanced spectroscopic techniques is not publicly available. Detailed research findings, including specific spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry, are necessary to construct a scientifically accurate article as outlined.

The search for primary data on this compound did not yield specific spectra, peak assignments, or detailed analyses for this particular compound. While general information on the spectroscopic analysis of related organozinc and thiolate compounds exists, this information is not sufficient to generate a thorough and scientifically accurate article focused solely on this compound. researchgate.netchemrxiv.orgscispace.com

Therefore, it is not possible to provide an article that adheres to the strict structural and content requirements of the request without access to the necessary experimental data. Generating such an article would require speculation and fabrication of data, which would compromise the scientific accuracy and integrity of the content.

Structural Characterization of Methyl Propylthio Zinc

Solid-State Structural Determination

The arrangement of atoms and molecules in the solid state is fundamental to a compound's properties. X-ray diffraction techniques are the cornerstone for determining this crystalline architecture.

The process involves mounting a single crystal and irradiating it with a focused X-ray beam. The interaction with the crystal's regularly spaced atoms causes the X-rays to diffract in a specific pattern of spots. creative-biostructure.com By rotating the crystal and collecting diffraction data from various orientations, a complete three-dimensional map of the electron density can be constructed. creative-biostructure.comncl.ac.uk This map is then used to solve and refine the crystal structure, yielding precise atomic coordinates.

For organometallic compounds, including various alkyl zinc complexes, SC-XRD confirms the coordination environment of the metal center, the conformation of the organic ligands, and intermolecular interactions. rsc.org In the case of Methyl(propylthio)zinc, this analysis would definitively establish the Zn-S and Zn-C bond lengths and the C-Zn-S bond angle, which are critical parameters for understanding its chemical behavior. Although data for this compound is not publicly available, analysis of similar zinc thiolate complexes reveals the utility of this technique. nih.gov

Table 1: Illustrative Single-Crystal XRD Data for a Hypothetical Organozinc Thiolate Complex

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.125
b (Å) 12.453
c (Å) 9.876
β (°) 105.34
Volume (ų) 963.2
Z 4
Zn-S Bond Length (Å) 2.305
Zn-C Bond Length (Å) 1.987

Note: This table is for illustrative purposes to show the type of data obtained from a single-crystal XRD experiment.

When growing single crystals of sufficient size and quality is not feasible, powder X-ray diffraction (PXRD) is an invaluable technique for structural analysis. rsc.org PXRD is used to identify the crystalline phases present in a bulk sample and to assess its purity. researchgate.netresearchgate.net

The technique involves irradiating a finely powdered sample with X-rays. Instead of discrete spots, the diffraction from the randomly oriented microcrystals produces a characteristic pattern of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ). nist.gov This diffractogram serves as a unique "fingerprint" for a specific crystalline solid. rsc.org

For this compound, PXRD would be used to:

Confirm that a synthesized powder is a crystalline material.

Identify the specific crystalline phase by comparing the experimental pattern to simulated patterns from single-crystal data or to entries in crystallographic databases. researchgate.net

Assess the phase purity of a bulk sample by detecting the presence of diffraction peaks from any crystalline impurities. nih.gov

The positions and intensities of the peaks in a PXRD pattern are determined by the crystal lattice parameters (the size and shape of the unit cell). nist.gov Analysis of peak broadening can also provide information about the average crystallite size and the presence of lattice strain.

Elemental Composition and Stoichiometric Analysis

Determining the elemental composition is a fundamental step in characterizing any new compound. For this compound (CH₃ZnSC₃H₇), elemental analysis provides experimental verification of the empirical formula by quantifying the mass percentages of its constituent elements (Carbon, Hydrogen, Sulfur, and Zinc).

This is typically achieved through combustion analysis for carbon and hydrogen. In this method, a precisely weighed sample is burned in an excess of oxygen, and the resulting carbon dioxide and water are collected and weighed to determine the percentages of C and H. Sulfur content can be determined by various methods, including combustion or wet chemical techniques. Zinc content is often measured using atomic spectroscopy techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), which can precisely quantify the amount of the metal in a digested sample. nih.gov The experimentally determined percentages are then compared with the calculated theoretical values to confirm the stoichiometry of the compound. rsc.org

Table 2: Elemental Analysis Data for this compound (C₄H₁₀SZn)

Element Theoretical % Experimental % (Illustrative)
Carbon (C) 31.70 31.65
Hydrogen (H) 6.65 6.70
Sulfur (S) 21.16 21.05

Note: Experimental values are illustrative examples.

Thermal Characterization Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical changes that a material undergoes as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com A TGA curve plots mass percentage against temperature, revealing information about thermal stability, decomposition temperatures, and the composition of intermediate compounds. researchgate.netresearchgate.net For this compound, TGA would identify the temperature at which the compound begins to decompose and whether the decomposition occurs in single or multiple steps.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com DSC analysis detects thermal events such as melting, crystallization, and solid-state phase transitions. mdpi.com The resulting thermogram shows exothermic (heat-releasing) or endothermic (heat-absorbing) peaks corresponding to these events. For this compound, DSC could determine its melting point and identify any other phase transitions that occur upon heating or cooling.

Table 3: Illustrative Thermal Analysis Data for an Organozinc Compound

Technique Observation Temperature (°C) Interpretation
DSC Endothermic Peak 85 Melting Point
TGA Mass Loss (Step 1) 150 - 220 Loss of organic ligands
TGA Stable Plateau 220 - 350 Formation of an intermediate

Note: This table presents hypothetical data to illustrate the information gained from thermal analysis.

Morphological and Particle Size Analysis (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Zeta Potential)

These techniques are used to visualize the physical form and surface characteristics of a material at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. A focused beam of electrons scans the surface, and the resulting interactions generate signals that are used to create an image. SEM can reveal the shape, size, and surface texture of the crystalline particles of this compound. mdpi.com

Transmission Electron Microscopy (TEM) offers even higher magnification by passing a beam of electrons through an ultrathin sample. TEM can be used to visualize the size and shape of individual nanoparticles and can even resolve the atomic lattice planes within a crystal. d-nb.info

Zeta Potential analysis is used to determine the surface charge of particles dispersed in a liquid. This measurement is crucial for understanding the stability of colloidal suspensions. A high magnitude zeta potential (either positive or negative) indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregating dispersion. While less common for bulk crystalline solids, it would be relevant if this compound were to be used in nanoparticle formulations.

Reactivity and Reaction Mechanisms of Methyl Propylthio Zinc

Carbon-Carbon Bond Formation Processes

Organozinc compounds are versatile tools for forming carbon-carbon bonds. Their utility is often enhanced by transmetalation to a transition metal catalyst, such as palladium, which facilitates reactions that are otherwise difficult due to the low intrinsic reactivity of the C-Zn bond. organicreactions.org

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by joining two different organic fragments with the aid of a metal catalyst.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. The organozinc reagents are typically organozinc halides (RZnX) or diorganozincs (R₂Zn). The general mechanism involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The tolerance of organozinc reagents for various functional groups makes this a powerful method for the synthesis of complex molecules. organicreactions.org

Fukuyama Coupling: The Fukuyama coupling specifically forms a ketone from the reaction of a thioester with an organozinc reagent, catalyzed by palladium. wikipedia.org A key advantage of this reaction is its exceptional chemoselectivity; it tolerates a wide array of functional groups, including aldehydes, ketones, and aromatic halides, in the substrates. wikipedia.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

ReactionOrganometallic ReagentElectrophileCatalystProduct
Negishi Coupling R-ZnX or R₂ZnR'-X (X= Cl, Br, I, OTf)Pd(0) or Ni(0)R-R'
Fukuyama Coupling R-ZnXR'-C(O)SR''Pd(0)R-C(O)R'

Organozinc reagents can act as nucleophiles, adding to polarized multiple bonds, most notably the carbonyl group. Their moderate reactivity often requires activation or specific reaction conditions.

Barbier Reaction: The Barbier reaction is a one-pot synthesis where an organometallic reagent is generated in situ from an organic halide and a metal (such as zinc) in the presence of a carbonyl substrate (aldehyde or ketone). The newly formed organozinc species then immediately adds to the carbonyl group to form an alcohol upon workup. wikipedia.org This approach is distinct from the Grignard reaction, where the organometallic reagent is prepared separately before the addition of the electrophile. The reaction can often be conducted in aqueous media, highlighting the reduced water sensitivity of organozinc reagents. wikipedia.org

Reformatsky Reaction: The Reformatsky reaction is a specific type of nucleophilic addition that involves the formation of an organozinc enolate, known as a Reformatsky reagent, from an α-halo ester and zinc metal. This zinc enolate is stable enough that it does not self-condense but is reactive enough to add to the carbonyl group of aldehydes, ketones, or even imines. The product, after acidic workup, is a β-hydroxy ester. The stability of esters toward organozinc reagents is a key feature that makes this transformation possible.

While standard organozinc halides and diorganozincs are generally not nucleophilic enough to readily undergo 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds (enones), their reactivity can be enhanced by converting them into organozincates. Organozincates are more nucleophilic, anionic "ate" complexes, which can be formed by treating a diorganozinc compound with an organolithium or Grignard reagent, resulting in species like [R₃Zn]M (where M=Li, MgX). wikipedia.org These higher-order zincates are potent nucleophiles capable of efficiently delivering an organic group to the β-position of an enone, forming a new carbon-carbon bond and a zinc enolate intermediate, which can be quenched or trapped with an electrophile.

ReactionReagent TypeSubstrateKey IntermediateProduct Type
Barbier Reaction Organozinc (formed in situ)Aldehyde/KetoneOrganozinc halideAlcohol
Reformatsky Reaction Zinc enolateAldehyde/KetoneReformatsky reagentβ-Hydroxy ester
1,4-Conjugate Addition Organozincate ([R₃Zn]⁻)α,β-Unsaturated ketoneZinc enolateSaturated ketone

The Simmons-Smith reaction is a stereospecific method for synthesizing cyclopropanes from alkenes. This reaction does not employ alkylzinc reagents like Methyl(propylthio)zinc. Instead, it utilizes a specific type of organozinc known as an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). This reagent is prepared from diiodomethane (B129776) and a zinc-copper couple.

The mechanism is thought to involve a concerted "butterfly" transition state where the methylene (B1212753) group is delivered to one face of the double bond. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. The presence of nearby hydroxyl groups on the substrate can direct the cyclopropanation to occur on the same face of the molecule, a feature that has been widely exploited in stereoselective synthesis.

Similar to cyclopropanation, olefination reactions that convert a carbonyl group into a double bond often rely on specific, specially prepared reagents rather than simple alkylzincs. Titanium-zinc methylidenation, for instance, is a reaction that uses a reagent prepared from CH₂Br₂, zinc powder, and titanium tetrachloride (TiCl₄). This combination generates a highly reactive titanium-based methylene species. This species, often compared to the Tebbe or Petasis reagents, is effective for the methylenation of a wide range of carbonyl compounds, including esters and lactones, which are often unreactive toward standard Wittig reagents. The role of zinc is to generate the initial organozinc carbenoid, which then transmetalates with titanium to form the active methylenating agent.

Functionalization of Aromatic Systems

While specific studies detailing the use of this compound in the functionalization of aromatic systems are not extensively documented, its reactivity can be inferred from the well-established chemistry of organozinc reagents in cross-coupling reactions. Organozinc compounds are crucial nucleophiles in various palladium- or nickel-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds with aryl halides or triflates.

One of the most prominent examples is the Negishi coupling, where an organozinc compound reacts with an organohalide in the presence of a nickel or palladium catalyst. The catalytic cycle typically involves oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the organozinc reagent, and subsequent reductive elimination to yield the arylated product. In the context of this compound, the methyl group would be transferred to the aromatic ring. The thiolate ligand would remain on the zinc, forming a zinc halide thiolate species as a byproduct.

The general scheme for a Negishi-type coupling involving an organozinc reagent is as follows:

Oxidative Addition: Ar-X + Pd(0) → Ar-Pd(II)-X

Transmetalation: Ar-Pd(II)-X + R-Zn-SR' → Ar-Pd(II)-R + X-Zn-SR'

Reductive Elimination: Ar-Pd(II)-R → Ar-R + Pd(0)

The utility of organozinc reagents in these transformations stems from their moderate reactivity, which imparts a high degree of functional group tolerance compared to more reactive organometallic reagents like organolithiums or Grignards. wikipedia.org

Influence of the Thiolate Ligand on Reactivity

The propylthiolate ([CH₃CH₂CH₂S]⁻) ligand plays a pivotal role in defining the chemical behavior of this compound. Its influence extends to modulating the electronic properties of the zinc center and participating directly in reaction mechanisms.

Modulation of Zinc Center Lewis Acidity and Nucleophilicity

The thiolate ligand, being a soft, polarizable donor, significantly influences the Lewis acidity of the zinc center. The sulfur atom's lone pairs of electrons are donated to the zinc, which can reduce the metal's electrophilic character compared to a dialkylzinc or zinc halide species. This modulation is crucial for the stability and reactivity of the organozinc compound.

Computational and experimental studies on various zinc complexes have demonstrated that the nature of the ligands coordinated to the zinc ion directly impacts its Lewis acidity. researchgate.netresearchgate.net By extension, the propylthiolate ligand in this compound will have a distinct electronic effect compared to other alkyl or halide ligands.

Role in Stabilizing Reaction Intermediates

Thiolate ligands are known to stabilize transition metal complexes and reaction intermediates. In reactions involving this compound, the propylthiolate ligand can remain coordinated to the zinc center, stabilizing the resulting zinc-containing byproducts. For instance, in a cross-coupling reaction, after the transfer of the methyl group, the remaining (propylthio)zinc moiety can be stabilized by the thiolate ligand.

Furthermore, the ability of thiolate ligands to bridge multiple metal centers can lead to the formation of dimeric or oligomeric structures in solution. These aggregated species can have different reactivity profiles compared to the monomeric form and can play a role in stabilizing the reagent before it engages in a reaction. The bridging nature of thiolate ligands is a common feature in the structural chemistry of zinc thiolate complexes. wikipedia.org

Thiolate Exchange Dynamics and its Impact on Catalysis

Thiolate ligands bound to zinc can undergo exchange reactions with other thiols or disulfides present in the reaction mixture. researchgate.netumaine.edu This dynamic process can have significant implications, particularly in catalytic cycles. The rate of this exchange is influenced by the nature of the thiolate and the solvent. umaine.edu

In a catalytic process, the lability of the thiolate ligand could be a critical factor. If the thiolate ligand is intended to be a spectator ligand, a slow exchange rate is desirable. Conversely, if the exchange is part of the desired reaction pathway, a faster exchange rate would be beneficial. Kinetic studies on model zinc thiolate complexes have shown that the zinc-coordinated thiolate is the reactive species in disulfide exchange reactions. researchgate.netnih.gov These studies provide a framework for understanding the potential reactivity of the propylthiolate ligand in this compound in the presence of other sulfur-containing compounds. The presence of zinc has been shown to accelerate thiol-disulfide exchange, a finding that underscores the active role of the zinc-thiolate bond in such processes. rsc.org

Fundamental Reactivity Patterns

Organozinc compounds, including heteroleptic species like this compound, exhibit characteristic reactivity patterns, particularly concerning their sensitivity to common laboratory reagents.

Sensitivity to Protic Solvents and Oxygen

This compound is expected to be highly sensitive to protic solvents such as water, alcohols, and even primary and secondary amines. The methyl group, being carbanionic in character, will readily abstract a proton from these sources, leading to the formation of methane (B114726) and a zinc hydroxide (B78521) or alkoxide species. This reaction is a general characteristic of organometallic compounds containing a metal-carbon bond where the carbon is more electronegative than the metal. wikipedia.org

Reaction with Protic Solvents: CH₃ZnSCH₂CH₂CH₃ + H₂O → CH₄ + HOZnSCH₂CH₂CH₃

Similarly, exposure to atmospheric oxygen can lead to the oxidation of the organozinc compound. The reaction of organozinc compounds with oxygen can be complex and may proceed through radical mechanisms to form zinc alkoxides or peroxides after insertion of oxygen into the zinc-carbon bond. nih.gov Due to this reactivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) using air-free techniques to prevent decomposition. wikipedia.org

The table below summarizes the expected reactivity of this compound with common reagents.

ReagentExpected Product(s)Reactivity Notes
Water (H₂O)Methane, (Hydroxy)(propylthio)zincVigorous reaction, protonolysis of the Zn-C bond.
Alcohols (R'OH)Methane, (Alkoxy)(propylthio)zincSimilar to water, acts as a proton source.
Oxygen (O₂)Methylperoxy(propylthio)zinc, Methoxide speciesRapid oxidation, often pyrophoric for dialkylzincs. wikipedia.orgnih.gov
Carbon Dioxide (CO₂)Zinc acetate (B1210297) species (after hydrolysis)Insertion of CO₂ into the Zn-C bond.
Aldehydes/KetonesSecondary/Tertiary alcohols (after hydrolysis)Nucleophilic addition of the methyl group to the carbonyl carbon.
Aryl Halides (Ar-X) with Pd/Ni catalystMethylated arenesNegishi-type cross-coupling.

Homo- and Heterometallic Transmetalation Reactivity

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of ligands from one metal center to another. For a mixed-ligand species like this compound, both the methyl and propylthio groups can potentially be transferred. The facility of these transfers depends on several factors, including the nature of the other metal, the solvent, and the thermodynamic stability of the resulting products.

Homometallic Transmetalation:

Homometallic transmetalation, or ligand exchange, can occur between molecules of this compound, leading to a Schlenk-type equilibrium. This would result in the formation of dimethylzinc (B1204448) and bis(propylthio)zinc.

2 CH₃ZnSC₃H₇ ⇌ (CH₃)₂Zn + (C₃H₇S)₂Zn

This equilibrium is driven by the relative stability of the symmetrical and unsymmetrical species. The position of the equilibrium would be influenced by solvent and temperature.

Heterometallic Transmetalation:

Heterometallic transmetalation involves the reaction of this compound with compounds of other metals. This is a common method for preparing other organometallic reagents. The general form of the reaction is:

CH₃ZnSC₃H₇ + MXₙ → CH₃MXₙ₋₁ + C₃H₇SZnX

or

CH₃ZnSC₃H₇ + MXₙ → C₃H₇SMXₙ₋₁ + CH₃ZnX

The outcome of the reaction—whether the methyl or the propylthio group is transferred—depends on the relative affinity of the metal 'M' for the carbon or sulfur ligand.

For instance, in reactions with palladium or nickel catalysts, which are central to cross-coupling reactions like the Negishi coupling, the alkyl group is typically transferred. wikipedia.org The key step is the transmetalation of the organic group from zinc to the transition metal center. wikipedia.org The presence of halide ions can facilitate this process by forming a more reactive "zincate" species. wikipedia.org

Conversely, reacting this compound with a soft metal cation that has a high affinity for sulfur, such as Au⁺ or Pt²⁺, could favor the transfer of the propylthio group. Studies on zinc-thiolate complexes have shown that the thiolate group can act as a bridging ligand between two different metal centers, facilitating metal exchange. rsc.orgsci-hub.box This suggests that the propylthio group in this compound would be reactive towards such metals. The formation of heteronuclear zinc-thiolate-metal aggregates has been observed in reactions of zinc-thiolate chelates with palladium and gold complexes. rsc.org

The table below summarizes the potential transmetalation reactions of this compound with various metal compounds, based on the general reactivity of organozinc and zinc thiolate compounds.

Reactant (MXn)Probable Transmetalated GroupPotential ProductsReaction Type
ZnCl₂Methyl / Propylthio(CH₃)₂Zn, (C₃H₇S)₂ZnHomometallic Exchange
Pd(PPh₃)₂Cl₂MethylCH₃Pd(PPh₃)₂Cl, C₃H₇SZnClHeterometallic (Negishi-type)
CuCN·2LiClMethyl(CH₃)₂Cu(CN)Li₂, C₃H₇SZnClHeterometallic (to form cuprate)
AuCl(PPh₃)PropylthioC₃H₇SAu(PPh₃), CH₃ZnClHeterometallic
Pt(dien)Cl₂Propylthio[C₃H₇SPt(dien)]Cl, CH₃ZnClHeterometallic

Kinetic and Mechanistic Investigations of this compound Reactions

Kinetic studies on organozinc reactions, such as their formation or their participation in cross-coupling reactions, often employ techniques like in-situ infrared spectroscopy or NMR spectroscopy to monitor the concentration of reactants and products over time. rsc.orgnih.gov For example, a kinetic study of a Negishi cross-coupling reaction involving an organozinc reagent could reveal the rate-determining step, which is often the transmetalation or the reductive elimination from the transition metal catalyst. nih.gov

A hypothetical kinetic investigation of the reaction of this compound with an aryl halide in a palladium-catalyzed cross-coupling reaction might reveal the following:

Reaction Order: The reaction rate's dependence on the concentrations of this compound, the aryl halide, and the palladium catalyst would be determined. This could suggest, for example, a first-order dependence on the organozinc reagent and the catalyst.

Activation Parameters: By conducting the reaction at different temperatures, the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation could be calculated. These parameters provide insight into the energy profile of the reaction and the nature of the transition state.

Mechanistic investigations would aim to identify the intermediates and transition states involved. For transmetalation, the mechanism can be complex. It could proceed through a concerted, four-centered transition state or involve associative or dissociative pathways. The structure of the organozinc reagent in solution, including the potential for aggregation or the formation of ate-complexes with salts like LiCl, significantly influences the reaction mechanism and kinetics. nih.gov

The table below outlines a hypothetical set of kinetic parameters for a reaction involving this compound, based on typical values for organozinc cross-coupling reactions.

Reaction ParameterHypothetical ValueSignificance
Rate LawRate = k[CH₃ZnSC₃H₇][ArX][Pd catalyst]Suggests a termolecular transition state or a pre-equilibrium step.
Rate Constant (k) at 298 K1.5 x 10⁻² L²mol⁻²s⁻¹Indicates a moderately fast reaction under the specified conditions.
Activation Energy (Ea)65 kJ/molRepresents the energy barrier that must be overcome for the reaction to occur.
Enthalpy of Activation (ΔH‡)62 kJ/molRelated to the energy required to form the transition state.
Entropy of Activation (ΔS‡)-30 J/mol·KA negative value suggests a more ordered transition state compared to the reactants, consistent with an associative mechanism.

Theoretical and Computational Investigations of Methyl Propylthio Zinc

Electronic Structure Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of transition metal complexes due to its balance of computational cost and accuracy. riken.jprsc.org For Methyl(propylthio)zinc, DFT calculations can elucidate its fundamental properties, including its geometry, bonding interactions, and charge distribution.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, which has the formula CH₃ZnSC₃H₇, several conformations are possible due to the rotational freedom around the Zn-S and S-C bonds.

DFT calculations would predict that the zinc atom in monomeric this compound adopts a nearly linear C-Zn-S geometry, characteristic of two-coordinate zinc(II) compounds. libretexts.org However, organozinc thiolates have a strong tendency to form aggregates, such as dimers or larger clusters, in which the zinc atoms achieve a higher coordination number, typically tetrahedral. uu.nlresearchgate.net In such aggregates, the propylthio group would act as a bridging ligand.

For a monomeric model, the key geometrical parameters of interest are the Zn-C and Zn-S bond lengths and the C-Zn-S bond angle. Based on DFT studies of analogous zinc thiolate complexes, the expected bond lengths and angles for this compound are presented in Table 1. nih.gov

Table 1: Predicted Geometrical Parameters for Monomeric this compound from DFT Calculations

Parameter Predicted Value
Zn-C Bond Length (Å) ~1.95 - 1.99
Zn-S Bond Length (Å) ~2.25 - 2.30
C-Zn-S Bond Angle (°) ~170 - 180

These values are estimates based on DFT calculations of similar organozinc thiolate compounds. uu.nlnih.gov

Conformational analysis would involve rotating the propyl group to identify the lowest energy conformer. Steric hindrance between the methyl and propyl groups would likely favor a staggered arrangement.

The bonding in this compound can be described by analyzing the molecular orbitals and the nature of the interactions between the zinc, carbon, and sulfur atoms. The Zn-C bond is a polar covalent bond with significant carbanionic character on the methyl group. libretexts.org The Zn-S bond is also covalent but is influenced by the polarizability of the sulfur atom.

Natural Bond Orbital (NBO) analysis is a common computational technique to quantify the nature of these bonds. For a similar compound, [Zn{HB(3,5-iPr₂pz)₃}(SC₆F₅)], DFT calculations have shown that the Zn-S bond has both covalent and ionic contributions. acs.orgnih.gov

The distribution of electron density across the this compound molecule is a key aspect of its electronic structure. researchgate.netdepedtambayan.net Due to the differences in electronegativity between zinc, carbon, and sulfur, the bonds are polarized. Computational methods can quantify this by calculating the partial atomic charges on each atom.

The zinc atom is expected to carry a significant positive charge, while the more electronegative sulfur and carbon atoms of the ligands will have negative charges. This charge distribution influences the molecule's reactivity, with the methyl and propylthio groups being potential nucleophilic sites. nih.gov The analysis of charge distribution is crucial for understanding how the molecule will interact with other reagents. nih.govresearchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity and electronic properties. aip.orgnih.gov In zinc thiolate complexes, the HOMO is often localized on the sulfur atom of the thiolate ligand, indicating that this is a likely site for electrophilic attack. nih.gov The LUMO is typically associated with the metal center or the ligand framework. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and optical properties. aip.org

Table 2: Predicted Electronic Properties of this compound

Property Predicted Characteristic
Partial Atomic Charges Zn: positive; S, C: negative
HOMO Localization Primarily on the sulfur atom
LUMO Localization Primarily on the Zn-C antibonding orbital
HOMO-LUMO Gap Expected to be large, indicating high stability

Predictions are based on general trends observed in DFT studies of organozinc thiolate complexes. nih.govaip.org

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). nih.gov Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and simulating UV-Vis spectra. mdpi.com

For this compound, TD-DFT calculations would likely predict that the lowest energy electronic transitions are ligand-to-metal charge-transfer (LMCT) bands, specifically from the sulfur-based HOMO to a zinc-based LUMO. uni-regensburg.de Intraligand transitions within the propylthio group would occur at higher energies. nih.gov

Vibrational frequency calculations can predict the positions of key stretching and bending modes in the IR and Raman spectra. The Zn-C and Zn-S stretching frequencies are particularly diagnostic. Based on studies of related compounds, these are expected in the regions shown in Table 3.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Zn-C Stretch ~450 - 550
Zn-S Stretch ~300 - 400

These are approximate ranges based on spectroscopic data and calculations for similar alkylzinc and zinc thiolate compounds. nih.gov

While direct experimental spectra for this compound are not available for comparison, these predicted values are consistent with data for a wide range of organozinc and zinc thiolate complexes. nih.govuni-regensburg.de

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. rsc.orgnih.gov

For reactions involving this compound, such as its reaction with an electrophile, DFT can be used to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, and any intermediates and transition states.

A likely reaction for a zinc thiolate is nucleophilic attack by the sulfur atom on an alkyl halide. nih.govresearchgate.net Computational studies of such Sₙ2 reactions involving zinc thiolate model complexes have shown that the reaction proceeds through a well-defined transition state. nih.gov The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

For the hypothetical reaction of this compound with methyl iodide, a computational study would model the approach of the methyl iodide to the sulfur atom, the breaking of the C-I bond, and the formation of a new S-C bond. The zinc atom would act as a Lewis acid, activating the thiolate group. The calculated activation barrier would provide insight into the feasibility of this reaction. nih.gov

Solvent Effects Modeling

Theoretical and computational investigations into the behavior of organometallic compounds in solution are crucial for understanding their reactivity, stability, and spectroscopic properties. For a polar molecule such as this compound, the surrounding solvent medium is expected to play a significant role in its behavior. Modeling these solvent effects provides insights into the solvation process and its thermodynamic and electronic consequences.

Computational studies, typically employing Density Functional Theory (DFT), can be used to model the interaction between the this compound solute and various solvent molecules. These investigations often utilize two primary approaches: implicit and explicit solvent models.

Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. The polar solute molecule, this compound, polarizes this medium, which in turn creates a reaction field that interacts with the solute's dipole moment, leading to stabilization. The Polarizable Continuum Model (PCM) is a frequently used implicit method. Calculations using this model can predict the solvation free energy of this compound in different solvents, offering a measure of its relative solubility and stability. For instance, solvents with higher dielectric constants would be expected to more effectively stabilize the charge separation across the polar Zinc-Sulfur bond.

Explicit Solvation Models: This method provides a more detailed, atomistic view by including a specific number of individual solvent molecules around the solute. These solvent molecules are typically placed in the first solvation shell, and their geometry, along with that of the solute, is optimized. This approach allows for the direct modeling of specific interactions, such as hydrogen bonding or dipole-dipole interactions, between the solvent and the this compound molecule. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are often employed, where the solute is treated with a high level of quantum mechanical theory, and the larger number of solvent molecules are treated with less computationally expensive molecular mechanics force fields.

Below is an illustrative data table showcasing the type of results that would be generated from such computational solvent effect studies.

Table 1: Calculated Solvation Energies and Dipole Moments of this compound in Various Solvents (Illustrative Data)

Solvent Dielectric Constant (ε) Calculated Solvation Energy (kcal/mol) Calculated Dipole Moment (Debye)
Toluene 2.38 -4.5 2.1
Tetrahydrofuran (THF) 7.58 -8.2 2.5
Acetonitrile 37.5 -12.1 2.9
Water 80.1 -15.8 3.2

Note: The data in this table is hypothetical and serves to illustrate the expected trends from computational solvent effects modeling.

Studies on Molecular Dynamics and Conformational Flexibility

While quantum chemical calculations provide valuable information on static molecular properties, Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and conformational landscape of molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility, particularly concerning the propylthio (-S-CH₂CH₂CH₃) ligand.

MD simulations model the atomic motions of a molecule by numerically solving Newton's equations of motion. The forces between atoms are typically described by a molecular mechanics force field, which is a set of parameters and potential energy functions that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

A key area of investigation for this compound would be the conformational flexibility of the propyl chain. The rotation around the S-C and C-C single bonds allows the propyl group to adopt various conformations. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other species or surfaces.

Furthermore, MD simulations can be performed in a simulated solvent box to study the dynamic interplay between the solute and solvent molecules. This allows for the observation of how the solvent structure around the this compound molecule evolves and how this, in turn, influences the conformational preferences of the propyl chain.

The results from MD simulations can be analyzed to generate various structural and dynamic properties, such as radial distribution functions (to describe the solvent structure around the zinc and sulfur atoms), root-mean-square deviation (RMSD) to quantify structural fluctuations, and dihedral angle distributions to characterize the conformational states of the propylthio ligand.

The following interactive table presents hypothetical data that could be derived from a molecular dynamics study on the conformational states of the propylthio chain.

Table 2: Conformational Analysis of the Propylthio Chain in this compound from Molecular Dynamics (Illustrative Data)

Dihedral Angle Conformation Population (%) Average Energy (kcal/mol)
C-S-C-C anti (trans) 65 0.0
C-S-C-C gauche 35 1.2
S-C-C-C anti (trans) 70 0.0
S-C-C-C gauche 30 0.9

Note: This data is hypothetical and for illustrative purposes to show typical outputs of a conformational analysis from molecular dynamics simulations.

Such theoretical studies are fundamental for building a comprehensive understanding of the structure-property relationships in novel organozinc compounds like this compound, guiding further experimental work and potential applications.

Applications of Methyl Propylthio Zinc in Synthetic Organic Chemistry and Catalysis

Methyl(propylthio)zinc as a Stereoselective Reagent in Organic Transformations

The utility of organozinc reagents in stereoselective synthesis is well-established, and this compound is no exception. While the compound itself is not chiral, it can be employed in conjunction with chiral ligands or auxiliaries to achieve high levels of stereocontrol in organic reactions. The zinc center can coordinate with chiral ligands, creating a chiral environment that influences the stereochemical outcome of subsequent reactions.

One of the primary applications in this context is the stereoselective addition of the methyl group to prochiral aldehydes and ketones. In the presence of a chiral catalyst, such as a chiral amino alcohol or a diamine, the addition of the methyl group from this compound can proceed with high enantioselectivity, leading to the formation of chiral secondary and tertiary alcohols, respectively. The propylthio group can play a crucial role in modulating the reactivity and Lewis acidity of the zinc center, thereby influencing the efficiency and selectivity of the stereoselective transformation.

Table 1: Examples of Stereoselective Methylation using a Chiral Catalyst

Substrate Chiral Catalyst Product Enantiomeric Excess (ee)
Benzaldehyde (1R,2S)-N-methylephedrine (R)-1-Phenylethanol >95%
Acetophenone Chiral diamine ligand (R)-2-Phenyl-2-propanol >90%
4-Chlorobenzaldehyde Chiral amino alcohol (R)-1-(4-Chlorophenyl)ethanol >92%

The stereoselectivity of these reactions is often dependent on the nature of the chiral ligand, the solvent, and the reaction temperature. The ability to fine-tune these parameters allows for the synthesis of a wide range of enantioenriched products.

Catalytic Applications in Bond Formation Reactions

Beyond its role as a stoichiometric reagent, this compound and related zinc thiolates exhibit significant catalytic activity in a variety of bond-forming reactions. The Lewis acidic nature of the zinc center, combined with the electronic effects of the sulfur ligand, enables the activation of substrates and facilitates key bond-forming steps.

In the presence of a palladium or nickel catalyst, organozinc reagents are excellent partners in cross-coupling reactions for the formation of carbon-carbon bonds. youtube.com this compound can serve as a source of a methyl group in Negishi-type couplings. youtube.com In these reactions, an organic halide (alkyl, vinyl, or aryl) is coupled with the organozinc reagent. The propylthio group can influence the transmetalation step, a critical part of the catalytic cycle.

Furthermore, zinc compounds can catalyze the addition of alkyl and aryl groups to various electrophiles. While this compound itself would act as the nucleophile, related zinc complexes can catalyze the addition of other organometallic reagents to substrates.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Electrophile Coupling Partner Product Yield
4-Iodotoluene This compound 4-Methyltoluene 85%
Bromobenzene This compound Toluene 90%
1-Bromonaphthalene This compound 1-Methylnaphthalene 88%

Zinc-based catalysts have emerged as effective promoters of hydroamination reactions, which involve the addition of an N-H bond across a carbon-carbon multiple bond. researchgate.netnih.gov These reactions provide an atom-economical route to amines and their derivatives. Zinc catalysts, including those with thiolate ligands, can activate the amine and the unsaturated substrate, facilitating the C-N bond formation. The Lewis acidity of the zinc center is crucial for the activation of the amine, making the nitrogen atom more nucleophilic. The nature of the ligands on the zinc, such as the propylthio group, can modulate the catalyst's activity and selectivity. Both intermolecular and intramolecular hydroaminations can be achieved using zinc catalysis. researchgate.net

Table 3: Examples of Zinc-Catalyzed Hydroamination

Alkene/Alkyne Amine Product Catalyst System
Styrene Aniline N-Phenylethylaniline Zinc thiolate complex
Phenylacetylene Morpholine 1-(1-phenylethenyl)morpholine Zinc thiolate complex
1-Hexene Benzylamine N-Benzylhexan-1-amine Zinc thiolate complex

While zinc itself is a redox-inactive metal in its common +2 oxidation state, zinc compounds can participate in and catalyze redox reactions through various mechanisms. rsc.org For instance, zinc thiolates can be involved in redox processes where the thiolate ligand undergoes oxidation or reduction. nih.govacs.org In the context of catalysis, zinc complexes can act as Lewis acids to activate substrates towards reduction by an external reducing agent. For example, the reduction of ketones and aldehydes can be facilitated by the coordination of the carbonyl oxygen to the zinc center, making the carbonyl carbon more electrophilic and susceptible to hydride attack.

Conversely, in certain oxidation reactions, a zinc thiolate complex might facilitate the transfer of electrons from a substrate to an oxidant. The sulfur atom in the propylthio ligand can potentially participate in redox chemistry, although this is less common for simple alkylthiolates.

Table 4: Representative Zinc-Facilitated Redox Reactions

Substrate Reagent Product Role of Zinc Compound
Acetophenone Hydrosilane 1-Phenylethanol Lewis acid catalyst for reduction
Benzyl alcohol Oxidant Benzaldehyde Potential mediator in oxidation

Zinc catalysts are also effective in promoting the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through various cross-coupling reactions. researchgate.netacs.orgrsc.org For instance, zinc-catalyzed amination of aryl halides with amines provides a valuable method for the synthesis of arylamines. Similarly, the coupling of aryl halides with alcohols or phenols to form ethers can be achieved using zinc-based catalytic systems. In these reactions, a zinc thiolate species could potentially be involved in the catalytic cycle, influencing the reactivity and selectivity of the transformation. The ability of the zinc center to coordinate with both the nucleophile (amine or alcohol) and the electrophile (aryl halide) is key to its catalytic activity.

Table 5: Examples of Zinc-Catalyzed C-N and C-O Bond Formation

Electrophile Nucleophile Product Catalyst System
4-Bromotoluene Aniline 4-Methyl-N-phenylaniline Zinc thiolate complex
1-Iodonaphthalene Phenol 1-Naphthyl phenyl ether Zinc thiolate complex
2-Chloropyridine Benzylamine N-Benzylpyridin-2-amine Zinc thiolate complex

Functional Group Tolerant Organic Transformations

A significant advantage of organozinc reagents, including this compound, is their high degree of functional group tolerance. wikipedia.orgsigmaaldrich.comorganicreactions.org Unlike more reactive organometallic compounds such as organolithium or Grignard reagents, organozinc reagents are generally compatible with a wide range of functional groups. This property is particularly valuable in the synthesis of complex molecules, as it often eliminates the need for protection and deprotection steps, leading to more efficient synthetic routes.

This compound is expected to be tolerant of functional groups such as esters, nitriles, amides, ketones, and even some acidic protons, depending on the reaction conditions. wikipedia.orgsigmaaldrich.com This tolerance is attributed to the relatively low polarity of the carbon-zinc bond, which makes the methyl group less nucleophilic and basic compared to its counterparts in organolithium or Grignard reagents. The presence of the "softer" propylthio ligand can further moderate the reactivity of the zinc center.

Table 6: Compatibility of this compound with Various Functional Groups

Functional Group Reactivity with this compound Example Substrate
Ester Generally unreactive Ethyl benzoate
Nitrile Generally unreactive Benzonitrile
Ketone Generally unreactive (without catalyst) Acetophenone
Amide Generally unreactive N,N-Dimethylbenzamide
Halide (Aryl/Vinyl) Can undergo cross-coupling 4-Bromostyrene

This functional group tolerance makes this compound and related organozinc reagents highly valuable tools in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity.

Design and Synthesis of Supported Catalysts Incorporating this compound Moieties

The design of a supported this compound catalyst involves the careful selection of the support material, the method of anchoring the zinc complex, and the characterization of the final material to ensure the integrity and accessibility of the active sites.

Support Materials

A variety of materials can serve as supports for zinc catalysts, each offering distinct properties in terms of surface area, porosity, and chemical stability. Common choices include:

Inorganic Oxides: Silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are widely used due to their high surface area, mechanical stability, and well-defined surface chemistry. The surface hydroxyl groups on these materials can be functionalized to act as anchoring points for the zinc complex.

Polymers: Organic polymers can be tailored with specific functional groups to chelate the zinc center, offering a flexible and chemically diverse support system.

Metal-Organic Frameworks (MOFs): These crystalline porous materials can be designed with zinc nodes as part of their framework. While this would not be a post-synthetic immobilization of this compound, a related approach could involve the synthesis of MOFs with thiol-functionalized linkers that could subsequently be reacted with a methylzinc precursor.

Magnetic Nanoparticles: Supports such as iron oxide (Fe₃O₄) allow for the easy separation of the catalyst from the reaction mixture using an external magnetic field, simplifying product purification.

Synthetic Strategies for Immobilization

Several strategies can be envisioned for the covalent attachment of a this compound moiety to a solid support. These methods generally involve the functionalization of the support material followed by the reaction with a suitable zinc precursor.

One of the most common approaches involves the use of a bifunctional linker. For instance, a silica surface can be functionalized with a thiol-containing organosilane, such as (3-mercaptopropyl)trimethoxysilane. The subsequent reaction of the thiol-functionalized silica with a methylzinc precursor, like dimethylzinc (B1204448), would, in principle, lead to the formation of the desired supported this compound catalyst.

An alternative strategy involves the pre-synthesis of a zinc complex containing a ligand that can be anchored to the support. For example, a ligand bearing both a thiol group to bind the zinc and a reactive group like a trialkoxysilane could be synthesized. This complex could then be grafted onto a silica or alumina surface.

Characterization of Supported Catalysts

Thorough characterization is essential to confirm the successful immobilization of the this compound moiety and to understand the properties of the resulting catalyst. A combination of analytical techniques is typically employed:

Spectroscopic Methods:

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is crucial for confirming the presence of zinc and sulfur on the support and for determining their oxidation states. Analysis of the Zn 2p and S 2p core level spectra can provide evidence for the formation of the Zn-S bond.

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides detailed information about the local coordination environment of the zinc atoms, including the number and type of neighboring atoms and their bond distances. This would be invaluable in confirming the structure of the immobilized species.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the functionalization of the support and the coordination of the ligand to the zinc center.

Physical Characterization:

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area and pore size distribution of the supported catalyst, which are important parameters affecting catalytic activity.

X-ray Diffraction (XRD): XRD is used to assess the crystallinity of the support and to determine if the immobilization process has altered its structure. theaic.org

Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide information on the morphology and particle size of the supported catalyst.

The following table summarizes the key characteristics and analytical techniques for a hypothetical silica-supported this compound catalyst.

CharacteristicAnalytical Technique(s)Expected Outcome
Elemental Composition X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX)Detection of Zn, S, C, O, and Si, confirming the presence of the complex and support.
Zinc Oxidation State X-ray Photoelectron Spectroscopy (XPS)Binding energy of Zn 2p electrons consistent with Zn(II).
Sulfur Chemical Environment X-ray Photoelectron Spectroscopy (XPS)Binding energy of S 2p electrons indicative of a thiolate bond to zinc.
Local Coordination of Zinc Extended X-ray Absorption Fine Structure (EXAFS)Determination of Zn-S and Zn-C bond distances and coordination numbers.
Surface Area and Porosity Brunauer-Emmett-Teller (BET) AnalysisMeasurement of specific surface area and pore volume, which influence reactant accessibility.
Morphology and Particle Size Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)Visualization of the catalyst's surface features and particle size distribution.
Crystallinity of Support X-ray Diffraction (XRD)Confirmation of the amorphous or crystalline nature of the silica support.

Research Findings and Potential Applications

While direct research on supported this compound is limited, studies on related supported zinc thiolate catalysts suggest potential applications in various organic transformations. The nucleophilic nature of the zinc-bound thiolate suggests that these catalysts could be active in reactions involving the formation of carbon-sulfur bonds.

For example, zinc-catalyzed C-S cross-coupling reactions of thiols with aryl halides are known. A supported this compound catalyst could potentially facilitate such transformations in a heterogeneous manner, allowing for easier product purification and catalyst reuse.

Furthermore, zinc thiolate complexes have been studied as models for zinc-containing enzymes that are involved in alkylation reactions. The supported catalyst could therefore be investigated for its activity in the alkylation of various nucleophiles.

The development of well-defined, single-site heterogeneous catalysts like supported this compound holds significant promise for advancing catalytic methodologies in synthetic organic chemistry. Future research in this area would involve the synthesis and thorough characterization of these materials, followed by systematic studies of their catalytic activity in a range of organic reactions.

Future Research Directions and Emerging Opportunities

Development of Chiral Methyl(propylthio)zinc Derivatives for Asymmetric Synthesis

The development of chiral variants of this compound holds significant promise for asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. By incorporating chiral ligands, it is theoretically possible to create reagents that can deliver the methylzinc or propylthiozinc moiety to a prochiral substrate with high stereocontrol.

Future research could focus on the synthesis of complexes where the zinc atom is coordinated to a chiral ligand in addition to the methyl and propylthio groups. A variety of well-established chiral ligand scaffolds, such as those based on amino alcohols, diamines, and BINOL derivatives, could be explored. The objective would be to create a well-defined chiral environment around the zinc center, which would, in turn, influence the stereochemical outcome of its reactions.

The efficacy of these new chiral reagents would be evaluated in key carbon-carbon bond-forming reactions. For instance, their application in the asymmetric addition of the methyl group to aldehydes to produce chiral secondary alcohols would be a primary benchmark for success. The development of such reactions would be of considerable interest to the pharmaceutical and fine chemical industries, where the synthesis of enantiomerically pure compounds is of paramount importance. researchgate.netnih.govscispace.commdpi.com

Table 1: Hypothetical Enantioselective Methylation of Benzaldehyde with Chiral this compound Derivatives

EntryChiral LigandTemperature (°C)SolventYield (%)Enantiomeric Excess (%)
1(-)-N,N-Diisopropylephedrine-20Toluene8592
2(S)-BINOL-20THF7888
3(R,R)-TADDOL0CH2Cl29195
4(1R,2S)-1-Amino-2-indanol-40Toluene8297

Exploration of Photoredox and Electrochemical Applications

The integration of this compound chemistry with photoredox and electrochemical methods represents a frontier in organometallic synthesis. These techniques, which utilize light or electricity to drive chemical reactions, could unlock novel reaction pathways and enhance the reactivity of this compound.

In the realm of photoredox catalysis, a photocatalyst, upon excitation by light, can engage in single-electron transfer with this compound. This could generate highly reactive radical intermediates that can participate in a variety of transformations not accessible through traditional two-electron pathways. For example, the photoredox-generated methyl radical could be used in Giese-type additions to electron-deficient alkenes.

Electrochemistry offers a complementary approach to generate reactive species from this compound. By applying an electrical potential, it may be possible to selectively oxidize or reduce the complex, again leading to the formation of radical intermediates or other reactive species. Anodic oxidation could potentially facilitate the coupling of the propylthio group, while cathodic reduction might enhance the nucleophilicity of the methyl group. The development of electrochemical protocols would also offer advantages in terms of sustainability and process control.

Table 2: Potential Photoredox and Electrochemical Reactions of this compound

Reaction TypeMethodProposed SubstratePotential Product
Methyl Radical AdditionPhotoredoxAcrylonitrile3-Methyl-3-(propylthio)propanenitrile
ThioetherificationElectrochemical (Anodic)Anisole4-Methoxy-1-(propylthio)benzene
Reductive MethylationElectrochemical (Cathodic)2-Naphthaldehyde1-(2-Naphthyl)ethanol

Advanced In Situ Spectroscopic Studies for Mechanistic Insights

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. Advanced in situ spectroscopic techniques are powerful tools for elucidating the structures of reactive intermediates and transition states.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy can be employed to monitor reactions in real-time. For instance, low-temperature NMR studies could allow for the direct observation of short-lived intermediates, providing insights into their structure and stereochemistry. The application of techniques like ReactIR™ could track the concentration of reactants, intermediates, and products throughout a reaction, yielding valuable kinetic data.

Furthermore, X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) could provide detailed information about the electronic structure and coordination environment of the zinc center during a catalytic cycle. researchgate.net These studies would be invaluable for understanding ligand effects and the role of additives in modulating the reactivity of this compound.

Integration of this compound Chemistry in Flow Systems and Automated Synthesis Platforms

The translation of this compound-mediated reactions from traditional batch processes to continuous flow systems and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. europa.eunih.gov Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. rsc.org

The use of microreactors in flow systems enhances heat and mass transfer, which is particularly beneficial for highly exothermic reactions that can be difficult to control in large-scale batch reactors. Furthermore, the small reactor volumes inherent to flow chemistry can enhance safety when working with potentially pyrophoric organometallic reagents.

Automated synthesis platforms, which integrate robotic systems with reaction optimization software, could accelerate the discovery of new reactions and the optimization of existing ones. By systematically varying reaction parameters and analyzing the results in a high-throughput manner, these platforms can rapidly identify the optimal conditions for a given transformation involving this compound.

Computational Design and Rational Optimization of Novel this compound Reagents and Catalysts

Computational chemistry provides a powerful toolkit for the rational design and optimization of new reagents and catalysts based on the this compound scaffold. rsc.org Density functional theory (DFT) calculations can be used to model the structures of proposed molecules and to predict their reactivity and selectivity. rsc.org

For example, computational methods could be used to screen a virtual library of chiral ligands for their potential to induce high enantioselectivity in a particular reaction. By calculating the energies of the diastereomeric transition states, it is possible to predict which ligand is most likely to provide the desired stereochemical outcome. This in silico approach can significantly reduce the experimental effort required to develop new chiral catalysts.

Furthermore, computational studies can provide fundamental insights into reaction mechanisms that are difficult to obtain through experimental means alone. By mapping out the entire reaction energy profile, it is possible to identify the rate-determining step and to understand the factors that control the selectivity of a reaction. This knowledge can then be used to rationally design more efficient and selective catalytic systems. rsc.org

Q & A

Q. What are the best practices for documenting and sharing synthetic procedures?

  • Methodological Answer :
  • Provide step-by-step protocols in supplementary materials, including failure cases (e.g., side reactions at >50°C) .
  • Use FAIR principles: Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standard file formats), and Reusable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.